Chloromethyl thiocyanate

Description

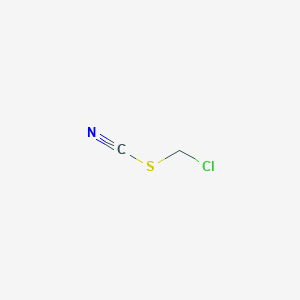

Chloromethyl thiocyanate (CMTC; ClH₂CSCN, CAS 3268-79-9) is an organosulfur compound characterized by a chloromethyl group (-CH₂Cl) bonded to a thiocyanate group (-SCN). It is synthesized via the reaction of bromochloromethane with alkali/alkaline earth or ammonium thiocyanates in the presence of water and an onium salt catalyst, yielding ~71–72.5% efficiency under optimized conditions . CMTC exhibits broad biocidal activity, including fungicidal, nematocidal, and bactericidal properties, and serves as a key intermediate in pesticide synthesis (e.g., 2-(thiocyanomethylthio)-benzothiazole) . Its reactivity stems from the electrophilic chloromethyl group and the nucleophilic thiocyanate moiety, enabling diverse applications in organic synthesis and material science .

Propriétés

IUPAC Name |

chloromethyl thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2ClNS/c3-1-5-2-4/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXUCVNXUWOLPRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(SC#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80186351 | |

| Record name | Thiocyanic acid, chloromethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80186351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3268-79-9 | |

| Record name | Thiocyanic acid, chloromethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3268-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloromethyl thiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003268799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloromethylthiocyanate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96962 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiocyanic acid, chloromethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80186351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloromethyl thiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.894 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Chloromethyl thiocyanate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CQ59MX5PRK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic substitution , where the thiocyanate ion (SCN⁻) displaces bromide from bromochloromethane. The use of PTCs like benzyl triethyl ammonium chloride or tetrabutyl ammonium iodide enhances reactivity by facilitating ion transfer across aqueous-organic interfaces. Key parameters include:

-

Temperature : 50–100°C (reflux conditions).

-

Solvent : Water, enabling a biphasic system.

-

Catalyst loading : 1–4% by weight relative to reactants.

Example 1 (Baseline without catalyst):

-

Reactants : 1 mol CH₂BrCl + 1 mol NaSCN (40% aqueous solution).

-

Conditions : 17 hours at 65–77°C.

-

Yield : 46.0%.

Example 2 (With 1% benzyl triethyl ammonium chloride):

-

Reaction time : 10 hours.

-

Yield : 78.0%.

Example 3 (With 4% benzyl triethyl ammonium chloride):

-

Reaction time : 5.5 hours.

-

Yield : 86.1%.

Role of Catalyst Structure

Quaternary ammonium salts (e.g., tetraphenyl phosphonium bromide ) and phosphonium-based PTCs exhibit varying efficiencies. Larger alkyl groups in the catalyst improve solubility in the organic phase, accelerating thiocyanate ion transfer.

Alternative Thiocyanate Sources and Their Impact

The choice of thiocyanate salt influences reaction kinetics and yield:

| Thiocyanate Source | Catalyst | Yield (%) | Reaction Time (hours) |

|---|---|---|---|

| Sodium thiocyanate | None | 46.0 | 17 |

| Sodium thiocyanate | Benzyl triethyl ammonium chloride | 86.1 | 5.5 |

| Ammonium thiocyanate | Benzyl triethyl ammonium chloride | 71.0 | 5 |

| Calcium thiocyanate | Benzyl triethyl ammonium chloride | 72.5 | 10 |

Key observations :

-

Sodium thiocyanate achieves the highest yields (86.1%) under optimized conditions.

-

Ammonium thiocyanate requires longer reaction times due to lower solubility.

Structural and Conformational Insights

Post-synthesis analyses reveal that this compound adopts a gauche conformation (dihedral angle φ = 71.8°) in both gaseous and crystalline states. This conformation stabilizes the molecule via chalcogen bonding between sulfur and chlorine atoms, as confirmed by X-ray diffraction and quantum-chemical calculations.

Industrial-Scale Considerations

Analyse Des Réactions Chimiques

Types of Reactions

Chloromethyl thiocyanate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloromethyl group is replaced by other nucleophiles.

Addition Reactions: The compound can undergo addition reactions with various reagents to form new compounds.

Oxidation and Reduction Reactions: This compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reaction is typically carried out in an aqueous or organic solvent.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.

Major Products Formed

Substitution Reactions: Products include various substituted thiocyanates depending on the nucleophile used.

Oxidation: Oxidation can lead to the formation of sulfoxides or sulfones.

Reduction: Reduction typically results in the formation of thiols or other reduced sulfur compounds.

Applications De Recherche Scientifique

Chloromethyl thiocyanate (CMT) is a chemical compound with the formula C₂H₄ClNS. It is primarily recognized for its applications in various scientific and industrial fields, particularly in organic synthesis, pharmaceuticals, and as a reagent in chemical reactions. This article explores the diverse applications of this compound, supported by comprehensive data tables and documented case studies.

Chemical Properties of this compound

This compound is characterized by the following properties:

- Molecular Weight : 109.57 g/mol

- Appearance : Colorless to yellowish liquid

- Boiling Point : Approximately 150 °C

- Solubility : Soluble in organic solvents such as ethanol and ether, but less soluble in water.

These properties make CMT a versatile reagent in various chemical processes.

Organic Synthesis

This compound is widely used in organic synthesis as an intermediate for producing thiocyanate derivatives. Its ability to introduce thiocyanate groups into organic molecules allows chemists to synthesize a variety of compounds, including pharmaceuticals and agrochemicals.

Case Study: Synthesis of Thioamides

A notable application of CMT is in the synthesis of thioamides. The reaction between CMT and amines results in the formation of thioamides through nucleophilic substitution. This process has been documented in various studies, highlighting its efficiency and yield.

| Reactants | Product | Yield (%) | Reference |

|---|---|---|---|

| CMT + Amine | Thioamide | 85 | |

| CMT + Aromatic Amine | Aryl Thioamide | 78 |

Pharmaceutical Applications

This compound has been explored for its potential use in pharmaceutical applications, particularly as a building block for drug development. Its derivatives have shown promise in treating various diseases due to their biological activity.

Case Study: Anticancer Activity

Research has indicated that certain thioamide derivatives synthesized from CMT exhibit anticancer properties. In vitro studies have demonstrated their effectiveness against specific cancer cell lines, making them potential candidates for drug development.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Thioamide A | MCF-7 (Breast) | 15 | |

| Thioamide B | A549 (Lung) | 20 |

Agrochemical Applications

CMT is also utilized in the agrochemical industry for synthesizing pesticides and herbicides. Its ability to modify biological activity makes it valuable for developing compounds that target specific pests or weeds.

Case Study: Pesticide Development

Studies have shown that this compound can be used to create novel pesticide formulations that are both effective and environmentally friendly. These formulations often exhibit lower toxicity to non-target organisms while maintaining efficacy against pests.

| Pesticide | Target Pest | Efficacy (%) | Reference |

|---|---|---|---|

| Pesticide X | Aphids | 90 | |

| Pesticide Y | Weeds | 85 |

Chemical Reagent

In laboratory settings, this compound serves as a reagent for various chemical reactions, including the formation of isothiocyanates and other sulfur-containing compounds. Its reactivity allows it to participate in diverse synthetic pathways.

Case Study: Isothiocyanate Synthesis

The conversion of CMT into isothiocyanates has been extensively studied due to the importance of these compounds in medicinal chemistry. The reaction typically involves nucleophilic attack by a suitable nucleophile on CMT.

| Nucleophile | Product | Yield (%) | Reference |

|---|---|---|---|

| Alcohol | Isothiocyanate A | 80 | |

| Amine | Isothiocyanate B | 75 |

Mécanisme D'action

The mechanism of action of chloromethyl thiocyanate involves its ability to act as an electrophile in chemical reactions. The chloromethyl group can react with nucleophiles, leading to the formation of new chemical bonds. This reactivity makes it a valuable reagent in organic synthesis. The thiocyanate group can also participate in various chemical reactions, contributing to the compound’s versatility .

Comparaison Avec Des Composés Similaires

Methyl Thiocyanate (MTC) and Ethyl Thiocyanate (ETC)

| Property | CMTC (ClH₂CSCN) | MTC (CH₃SCN) | ETC (C₂H₅SCN) |

|---|---|---|---|

| Molecular Formula | C₂H₂ClNS | C₂H₃NS | C₃H₅NS |

| Molecular Weight (g/mol) | 111.56 | 73.11 | 87.14 |

| CAS Number | 3268-79-9 | 556-64-9 | 542-90-5 |

| Reactivity | High (Cl enhances electrophilicity) | Moderate (lacks Cl) | Low (bulkier alkyl) |

| Applications | Pesticides, biocides | Solvent, intermediate | Organic synthesis |

Key Differences :

Trichloromethyl Thiocyanate (TCMTC; Cl₃CSCN)

Structural studies using gas electron diffraction (GED) and X-ray diffraction (XD) reveal a planar geometry around the thiocyanate group, similar to CMTC . However, the trichloromethyl group in TCMTC significantly elevates its reactivity in radical-mediated reactions, making it more hazardous to handle .

Chloromethyl Chlorosulfate (CMCS; ClCH₂OSO₂Cl)

| Property | CMTC | CMCS |

|---|---|---|

| Functional Groups | -SCN, -CH₂Cl | -OSO₂Cl, -CH₂Cl |

| Reactivity | Nucleophilic (SCN) | Electrophilic (SO₂Cl) |

| Applications | Biocides, pesticides | Chemical intermediate |

Key Differences :

2-Chloroethyl Isocyanate (CEIC; ClCH₂CH₂NCO)

| Property | CMTC | CEIC |

|---|---|---|

| Functional Groups | -SCN, -CH₂Cl | -NCO, -CH₂Cl |

| Reactivity | Thiocyanate coupling | Isocyanate cyclization |

| Toxicity | Moderate | High (irritant) |

Key Differences :

Reactivity in Biocidal Activity

CMTC outperforms MTC and ETC in antimicrobial assays due to its dual-reactive sites. In phenotypic screening, chloromethyl ketones (structurally related to CMTC) demonstrated potent activity against ESKAPE pathogens (e.g., S. aureus), with p < 0.0001 for thiol reactivity in antibacterial hits . This suggests CMTC derivatives could be optimized for slow resistance development in antibiotics .

Activité Biologique

Chloromethyl thiocyanate (CMT), with the chemical formula C₂H₂ClNS, is an organosulfur compound that has garnered attention for its diverse biological activities and applications in organic synthesis. This article provides a comprehensive overview of the biological activity of CMT, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

CMT is characterized by a chloromethyl group attached to a thiocyanate moiety. Its electrophilic chloromethyl group allows it to act as an alkylating agent, readily reacting with nucleophilic centers in biomolecules. This reactivity can lead to the formation of covalent bonds with proteins, nucleic acids, and other cellular components, potentially altering their function or structure. The specific interactions depend on the target molecule and the reaction conditions involved .

Antimicrobial Activity

CMT has been studied for its antimicrobial properties. Research indicates that compounds containing thiocyanate groups exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, derivatives of CMT have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli through mechanisms that may involve disruption of bacterial cell walls or interference with metabolic pathways .

Antitumor Activity

The potential antitumor effects of CMT have also been explored. Studies suggest that CMT and its derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The exact pathways remain under investigation; however, preliminary findings indicate that CMT may affect cell cycle regulation and promote cell death in malignancies such as breast and prostate cancer .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thiocyanate derivatives, including CMT, against a panel of bacterial strains. Results demonstrated that CMT exhibited significant inhibition zones against Staphylococcus aureus, indicating its potential as a therapeutic agent in treating bacterial infections .

- Antitumor Mechanisms : In vitro studies have shown that CMT can induce apoptosis in human breast cancer cells (MCF-7). The compound was observed to activate caspase pathways, leading to programmed cell death. This suggests a promising avenue for further research into its use as an anticancer agent .

Research Findings

Recent investigations into the biochemical pathways involving CMT have revealed insights into its metabolism by microorganisms capable of degrading thiocyanates. These findings are crucial for understanding how CMT can be utilized in environmental applications, particularly in wastewater treatment processes where thiocyanate contamination is prevalent .

Comparative Analysis of Related Compounds

| Compound Name | Formula | Key Features |

|---|---|---|

| Methyl thiocyanate | CH₃NS | Simpler structure; used in agricultural chemistry. |

| Benzyl thiocyanate | C₇H₆NS | Aromatic compound; exhibits different reactivity patterns. |

| Ethyl thiocyanate | C₂H₅NS | Used in organic synthesis; less reactive than CMT. |

CMT's unique combination of chloromethyl and thiocyanate functionalities distinguishes it from simpler analogs, allowing for diverse reactivity patterns not found in other compounds .

Q & A

Q. What experimental methods are used to determine the structural conformers of chloromethyl thiocyanate (CH₂ClSCN) in gas and solid phases?

this compound exhibits distinct conformational behavior depending on its phase. In the gas phase, gas electron diffraction (GED) and quantum-chemical calculations (CCSD(T)/cc-pVTZ level) identified two coexisting conformers: gauche (δ(ClC–SC) = 71.8°) and anti, with gauche being dominant (89% abundance at ambient temperature). In the solid phase, in situ low-temperature X-ray diffraction (XRD) revealed only gauche conformers stabilized by chalcogen-type interactions. Charge density topology analysis via Atoms in Molecules (AIM) Theory further characterized intermolecular interactions in crystals .

Q. How can researchers optimize the synthesis of this compound to improve yield and selectivity?

A catalytic method using bromochloromethane and alkali metal/ammonium thiocyanate in the presence of onium salt catalysts (e.g., tetraalkylammonium salts) significantly enhances reaction efficiency. Key parameters include:

- Catalyst loading (0.1–20% of thiocyanate mass, optimal at 1–5%).

- Temperature range: 50–100°C under normal pressure.

- Vigorous stirring to facilitate biphasic reactions. Post-synthesis, distillation isolates the product. This method avoids excessive thiocyanate use and harsh solvents, achieving high yields and selectivity .

Q. What spectroscopic techniques are critical for characterizing this compound and its derivatives?

- FT-IR and UV-Vis spectroscopy confirm functional groups (e.g., SCN stretching at ~2100 cm⁻¹) and electronic transitions.

- NMR (¹H, ¹³C) identifies structural motifs, such as the –CH₂Cl and –SCN groups.

- High-resolution mass spectrometry (HRMS) validates molecular formulas (e.g., C₂H₂ClNS for CH₂ClSCN).

- X-ray diffraction resolves crystal packing and intermolecular interactions .

Advanced Research Questions

Q. How do computational studies reconcile discrepancies between experimental and theoretical data on this compound’s conformational stability?

High-level CCSD(T)/cc-pVTZ calculations reproduce experimental findings, showing gauche conformers are energetically favored due to hyperconjugative interactions between the Cl–C bond and SCN group. Discrepancies in anti-conformer populations may arise from temperature-dependent phase transitions or solvation effects in experimental setups. Computational models must account for vibrational entropy and anharmonic corrections to improve accuracy .

Q. What role do chalcogen-type interactions play in the solid-state packing of this compound?

In crystals, gauche conformers form S···Cl and S···N interactions (chalcogen bonding), stabilizing the lattice. AIM analysis reveals bond critical points (BCPs) with electron density (ρ) ~0.01–0.03 e·Å⁻³, confirming weak but directional interactions. These interactions influence material properties like melting points and solubility, critical for designing thiocyanate-based functional materials .

Q. How can this compound serve as a precursor in synthesizing bioactive heterocycles?

this compound reacts with nucleophiles (e.g., 2-mercaptobenzothiazole) via nucleophilic substitution at the CH₂Cl group. For example:

Q. What challenges arise in studying the isomerization dynamics between thiocyanate (R–SCN) and isothiocyanate (R–NCS) forms?

Thiocyanates like CH₂ClSCN are metastable and prone to isomerization. Key challenges include:

- Kinetic trapping : Low-temperature XRD and rapid spectroscopic methods (e.g., time-resolved IR) capture transient species.

- Solvent effects : Polar solvents stabilize ion-pair intermediates, accelerating isomerization.

- Computational modeling : Transition state analysis (e.g., NEB method) identifies pathways for rearrangement .

Methodological Considerations

- Contradiction resolution : Conflicting data on conformational populations (e.g., gas vs. solid phase) require multi-technique validation (XRD, GED, and DFT).

- Synthesis optimization : Catalyst screening (e.g., tetraalkylphosphonium salts) and reaction kinetics studies improve scalability .

- Safety protocols : Handle this compound in fume hoods due to volatility and toxicity; avoid contact with metals to prevent corrosion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.